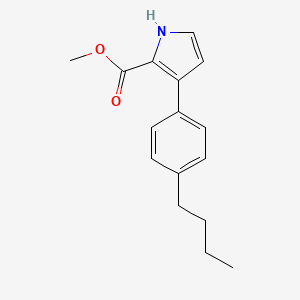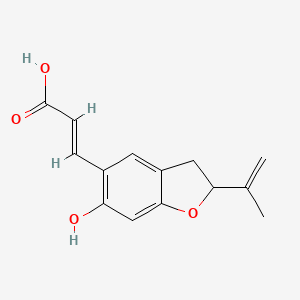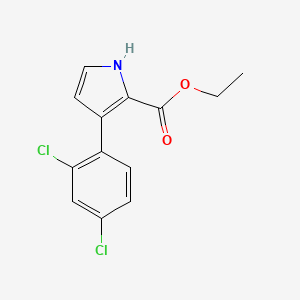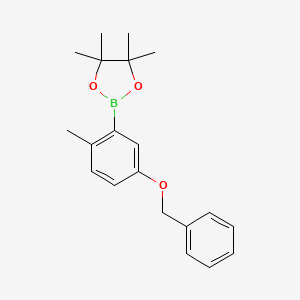![molecular formula C16H20F3NO5 B13724133 3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13724133.png)
3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethoxy-substituted phenyl ring
Vorbereitungsmethoden
The synthesis of 3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid typically involves multiple steps, starting from commercially available starting materials. The Boc protection is introduced to the amino group to prevent unwanted reactions during subsequent steps. The trifluoromethoxy group is usually introduced via a trifluoromethylation reaction, which can be achieved using various reagents and catalysts . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability .
Analyse Chemischer Reaktionen
3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound can be used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The trifluoromethoxy group can influence the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid include other Boc-protected amino acids and trifluoromethoxy-substituted aromatic compounds. These compounds share some structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in the combination of the Boc-protected amino group and the trifluoromethoxy-substituted phenyl ring, which imparts distinct chemical and physical properties .
Eigenschaften
Molekularformel |
C16H20F3NO5 |
|---|---|
Molekulargewicht |
363.33 g/mol |
IUPAC-Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[3-(trifluoromethoxy)phenyl]butanoic acid |
InChI |
InChI=1S/C16H20F3NO5/c1-15(2,3)25-14(23)20-11(9-13(21)22)7-10-5-4-6-12(8-10)24-16(17,18)19/h4-6,8,11H,7,9H2,1-3H3,(H,20,23)(H,21,22) |
InChI-Schlüssel |
XTOGMSWIKOHNKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC(F)(F)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3-Methoxy-phenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13724056.png)

![tert-Butyl ((4'-ethynyl-[1,1'-biphenyl]-4-yl)methyl)carbamate](/img/structure/B13724067.png)

![Ethyl 1-methyl-3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13724080.png)
![2-{[2-(Chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)tetrahydrofuranium2-{[2-(chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)pyrrolidine](/img/structure/B13724084.png)




![4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13724111.png)
![3-[1-(2-Methylpropyl)piperidin-4-yl]propanoic acid](/img/structure/B13724126.png)


